5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
- Antifungal Effects of Derivatives : A study by Jafar et al. (2017) synthesized derivatives of dimethylpyrimidin and investigated their antifungal effects against Aspergillus terreus and Aspergillus niger. These compounds showed promising antifungal properties, with one compound demonstrating higher efficacy than others. This suggests potential applications in developing antifungal agents (Jafar et al., 2017).
Structural and Theoretical Studies
- Crystal Structure and DFT Studies : Murugavel et al. (2014) performed structural characterization and density functional theory (DFT) studies on a compound similar to the one . Their research provides valuable insights into the molecular structure and electronic properties, offering a foundation for understanding the chemical reactivity and potential applications of such compounds in pharmaceuticals and materials science (Murugavel et al., 2014).
Imaging Applications in Parkinson’s Disease
- Potential PET Imaging Agent : Wang et al. (2017) synthesized a compound, HG-10-102-01, as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This demonstrates the application of related chemical compounds in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Synthesis of Novel Compounds
- Synthesis and Derivatives : Jadhav et al. (2022) and Bektaş et al. (2007) reported the synthesis of novel compounds with pyrimidine derivatives, exploring their potential in various pharmacological applications. These studies contribute to the chemical diversity of pyrimidine-based compounds and their potential utility in medicinal chemistry (Jadhav et al., 2022; Bektaş et al., 2007).
Fungicidal Lead Compounds
- Discovery of Fungicidal Compounds : Liu et al. (2023) discovered a pyrimidin-4-amine-based fungicidal compound, highlighting the ongoing research into novel pesticides. This indicates the relevance of such compounds in agricultural applications, offering new solutions for crop protection (Liu et al., 2023).
Properties
IUPAC Name |
5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-15(24-17(19)21-11)14-9-10-20-16(22-14)18(2,3)12-5-7-13(23-4)8-6-12/h5-10H,1-4H3,(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKGEVWPCOUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.